![molecular formula C10H14ClFN2O2S B7585001 1-Chloro-2-[1-(dimethylsulfamoylamino)ethyl]-3-fluorobenzene](/img/structure/B7585001.png)
1-Chloro-2-[1-(dimethylsulfamoylamino)ethyl]-3-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-[1-(dimethylsulfamoylamino)ethyl]-3-fluorobenzene is a chemical compound that has been extensively studied for its scientific research application. It is commonly known as DFB-Cl and is used as a fluorescent labeling reagent for proteins and peptides.
作用機序
DFB-Cl works by reacting with the amino groups of proteins and peptides to form a covalent bond. This covalent bond results in a stable fluorescent conjugate that can be used for various applications.
Biochemical and Physiological Effects:
DFB-Cl has no known biochemical or physiological effects on the body. It is a non-toxic and non-carcinogenic compound that is safe to use in scientific research.
実験室実験の利点と制限
DFB-Cl has several advantages for lab experiments. It is a highly sensitive fluorescent labeling reagent that can be used to label proteins and peptides at low concentrations. It is also easy to use and has a relatively short labeling time.
However, DFB-Cl does have some limitations. It can only label proteins and peptides that have free amino groups, which limits its applicability. It is also sensitive to pH and temperature changes, which can affect its labeling efficiency.
将来の方向性
There are several future directions for the use of DFB-Cl in scientific research. One potential application is in the study of protein-protein interactions in living cells. Another potential application is in the development of new diagnostic tools for diseases such as cancer.
In conclusion, 1-Chloro-2-[1-(dimethylsulfamoylamino)ethyl]-3-fluorobenzene is a highly useful fluorescent labeling reagent for proteins and peptides in scientific research. Its unique properties make it a valuable tool for various applications, and its future potential is exciting.
合成法
The synthesis of DFB-Cl involves the reaction of 3-fluoroaniline with dimethylsulfamoyl chloride, followed by the reaction of the resulting product with 2-bromoethylchloride and sodium iodide. The final product is obtained by reacting the intermediate product with thionyl chloride and hydrogen chloride.
科学的研究の応用
DFB-Cl is widely used in scientific research as a fluorescent labeling reagent for proteins and peptides. It is used to label proteins and peptides for various applications, including protein-protein interactions, protein localization, and protein quantification.
特性
IUPAC Name |
1-chloro-2-[1-(dimethylsulfamoylamino)ethyl]-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClFN2O2S/c1-7(13-17(15,16)14(2)3)10-8(11)5-4-6-9(10)12/h4-7,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTHUKONBDHUSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)F)NS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]acetonitrile](/img/structure/B7584919.png)

![1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea](/img/structure/B7584938.png)
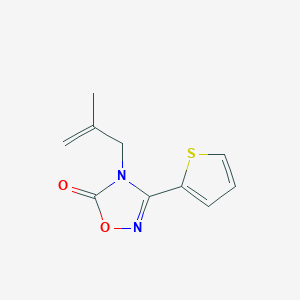
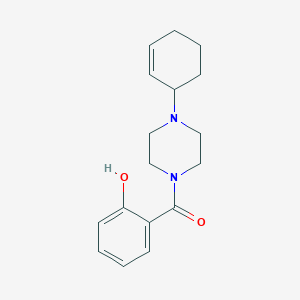
![1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide](/img/structure/B7584965.png)
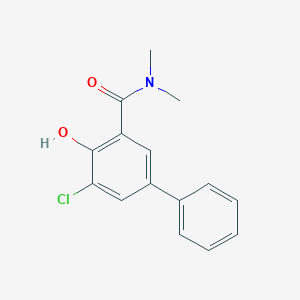
![2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one](/img/structure/B7584979.png)
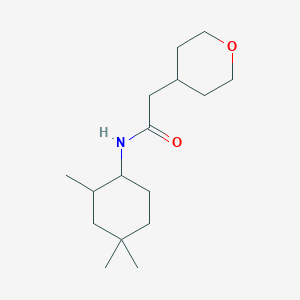
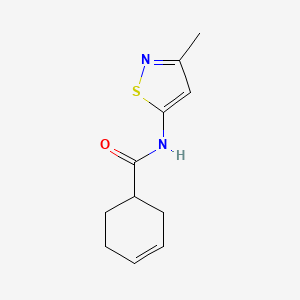
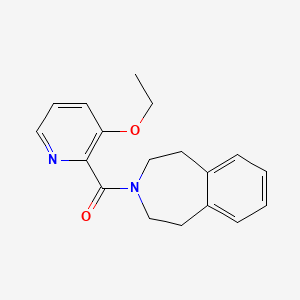
![2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7584999.png)
![3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7585013.png)
![[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7585021.png)